molecular formula C13H13Cl2N B1591781 [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride CAS No. 410077-96-2

[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride

Cat. No. B1591781
M. Wt: 254.15 g/mol
InChI Key: PUSWBWIRYUMVRE-UHFFFAOYSA-N
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Description

“[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride” is a chemical compound with the molecular formula C13H12ClN·HCl . It appears as a light yellow to yellow powder . This compound is also known by the synonym "4-(4-Chlorophenyl)benzylamine hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClN.ClH/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11;/h1-8H,9,15H2;1H . The molecular weight is 254.16 .


Physical And Chemical Properties Analysis

“[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride” is a solid substance . It has a molecular weight of 254.16 . The compound is light yellow to yellow in color . The storage temperature is 0-8°C . The boiling point is 382.2 °C at 760 mmHg .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

  • Research on compounds structurally related to "[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride" has highlighted their potential as enzyme inhibitors. For instance, studies have identified selective inhibitors of monoamine oxidase, crucial for understanding and treating neurological conditions. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by certain compounds underscores the potential therapeutic applications of these chemicals in neurodegenerative diseases and depression (Tipton et al., 1983).

Chemical Synthesis and Transformation

  • The exploration of chemical transformations and syntheses has led to the development of novel compounds with significant pharmacological potential. For example, derivatives of phenylthiophen have been synthesized for their potential biological activities, demonstrating the versatility of phenyl-based compounds in drug development (Beaton et al., 1976).
  • Another area of research focuses on the synthesis and potential applications of nitroxide-mediated photopolymerization, indicating the broad utility of these compounds in materials science and engineering (Guillaneuf et al., 2010).

Mechanistic Studies

  • Investigating the mechanisms of action for certain compounds reveals complex interactions with enzymes, providing insights into the design of more effective and selective drugs. Studies on the mechanism-based inhibition of monoamine oxidase offer valuable information for developing inhibitors that could be used in treating psychiatric and neurodegenerative disorders (Williams & Lawson, 1998).

Environmental and Material Science Applications

  • Beyond biological applications, research on chlorophenyl compounds extends to environmental science, such as studying the oxidative transformation of chlorophene by manganese oxides. This work contributes to our understanding of how these compounds behave in natural settings and their potential environmental impacts (Zhang & Huang, 2003).

properties

IUPAC Name

[4-(4-chlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSWBWIRYUMVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592107
Record name 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride

CAS RN

410077-96-2
Record name 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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